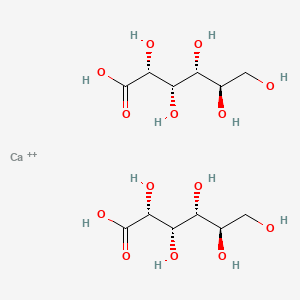![molecular formula C11H20O B13840817 (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol, also known as [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol, is a bicyclic monoterpene alcohol. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two fused rings and a hydroxyl group attached to the second carbon atom. It is a chiral molecule with specific stereochemistry, making it an important compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as α-pinene or β-pinene.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or other oxidizing agents.
Cyclization: The hydroxylated intermediate undergoes cyclization to form the bicyclo[3.1.1]heptane structure. This step may involve the use of acid catalysts or other cyclization conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
In industrial settings, the production of (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol may involve large-scale hydroxylation and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure and stereochemistry make it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of bioactive natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3R,5S)-(+)-2,3-Pinanediol: Another bicyclic monoterpene diol with similar structural features but different stereochemistry.
β-Pinene: A related monoterpene with a similar bicyclic structure but lacking the hydroxyl group.
Uniqueness
(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9+,10+/m1/s1 |
Clave InChI |
RCRVMCSPZAMFKV-UTLUCORTSA-N |
SMILES isomérico |
CC1([C@H]2CC[C@@H]([C@@H]1C2)CCO)C |
SMILES canónico |
CC1(C2CCC(C1C2)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


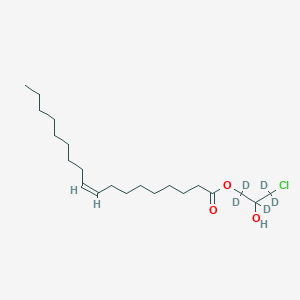

![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
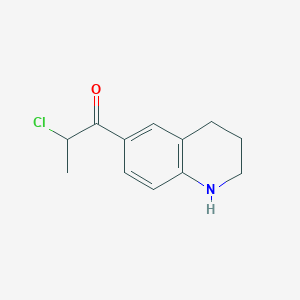
![(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)
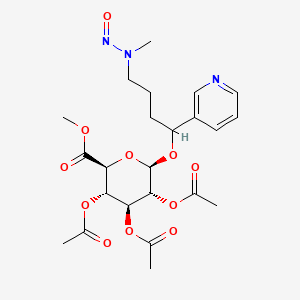



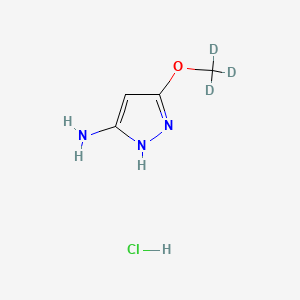
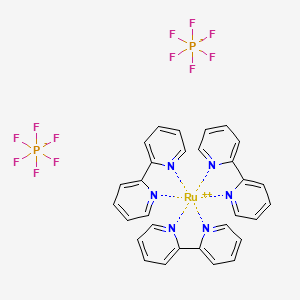
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)

